REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)C.C(O)C.O.[NH2:17][NH2:18]>O>[Br:11][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([NH:17][NH2:18])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)Br)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 78° C. for 5 hours so as
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to be reacted
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
a solid was precipitated
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
FILTRATION
|
Details
|
again collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
was obtained (yield: 86%)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=O)NN)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |